molecular formula C8H14O2 B3405505 2-ethylhex-5-enoic Acid CAS No. 137018-47-4

2-ethylhex-5-enoic Acid

Cat. No. B3405505
CAS RN: 137018-47-4
M. Wt: 142.2 g/mol
InChI Key: FWUSTFBMWUQKDP-UHFFFAOYSA-N
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Description

2-Ethylhex-5-enoic Acid (EHEA) is an unsaturated carboxylic acid. It has a molecular formula of C8H14O2 . It is commonly used in industrial applications such as the production of surfactants, lubricants, and plasticizers.


Molecular Structure Analysis

The molecular structure of 2-ethylhex-5-enoic Acid consists of eight carbon atoms, fourteen hydrogen atoms, and two oxygen atoms . The molecular weight is 142.2 g/mol.

Scientific Research Applications

Plant Growth Regulation

  • Metabolism in Plants: 2-Ethylhex-5-enoic acid (EHA) plays a role in plant growth regulation, as studied in barley (Hordeum vulgare). EHA is rapidly absorbed and metabolized in plants, undergoing conjugation with glucose and forming various metabolites, including disaccharide esters and hydroxylation products (Schneider, Schütte, & Preiss, 1986).

Antifungal Properties

  • Antifungal Activity: The antifungal properties of EHA and its analogs were investigated, showing that EHA demonstrated significant fungicidal activity against various fungi. These effects also included notable changes in the ultrastructure of fungi like Mucor mucedo (Casperson, Banasiak, Lyr, & Sunkel, 1986).

Chemical Analysis

  • Mass Spectrometry of Derivatives: EHA derivatives, such as δ-lactones, have been analyzed using mass spectrometry. This research provides insights into the fragmentation patterns of these compounds, which is crucial for chemical analysis and identification (Urbach, Stark, & Nobuhara, 1972).

Biocatalysis

  • Biocatalytic Applications: EHA has relevance in biocatalysis, a field focusing on the use of biological systems for chemical synthesis. For instance, the enzyme-catalyzed synthesis of various unsaturated α-hydroxy acids from corresponding α-keto esters, including derivatives of EHA, has been successfully carried out (Macritchie, Silcock, & Willis, 1997).

Material Science

  • Precursor in Materials Science: Metal 2-ethylhexanoates, closely related to EHA, find applications in materials science, such as catalysts and in the painting industry. These compounds are crucial in the synthesis and structural characterization of various materials (Mishra, Daniele, & Hubert-Pfalzgraf, 2007).

Pharmaceutical Synthesis

  • Pharmaceutical Intermediate: Derivatives of EHA have been used in the synthesis of pharmaceutical compounds. For example, 2-amino-4-methylhex-4-enoic acid, a derivative of EHA, plays a role in synthesizing certain bioactive molecules (Fowden & Mazelis, 1971).

properties

IUPAC Name

2-ethylhex-5-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O2/c1-3-5-6-7(4-2)8(9)10/h3,7H,1,4-6H2,2H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWUSTFBMWUQKDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CCC=C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-ethylhex-5-enoic Acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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